![molecular formula C4H10ClNO3 B1148974 (R)-3-Amino-4-hydroxybutanoic acid hydrochloride CAS No. 196950-52-4](/img/structure/B1148974.png)
(R)-3-Amino-4-hydroxybutanoic acid hydrochloride
Overview
Description
“®-3-Amino-4-hydroxybutanoic acid hydrochloride” is a specific form of an amino acid derivative. The “®” denotes the configuration of the chiral center in the molecule . Amino acids are fundamental building blocks of proteins and play key roles in various biological processes .
Molecular Structure Analysis
The molecular structure of a compound like “®-3-Amino-4-hydroxybutanoic acid hydrochloride” would likely involve a carboxylic acid group (-COOH), an amino group (-NH2), and a hydroxyl group (-OH) on a butanoic acid backbone .
Chemical Reactions Analysis
Amino acids and their derivatives can participate in a variety of chemical reactions. They can act as both acids and bases, and can undergo reactions such as peptide bond formation (amide formation) and hydrolysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “®-3-Amino-4-hydroxybutanoic acid hydrochloride” would depend on its specific structure. Factors such as molecular weight, solubility, and stability would be important considerations .
Scientific Research Applications
Nonlinear Optical Applications
The compound has been used in the growth of single crystals for nonlinear optical applications . The single crystals were grown by slow evaporation solution growth using deionized water as a solvent in a controlled atmosphere . These crystals have a high value of transmission over a long range of wavelength, making them good candidates for nonlinear optical applications .
Optoelectronic and Photonic Devices
L-Homoserine hydrochloride has been used in the growth and characterization of organic nonlinear optical single crystals for optoelectronic and photonic devices . The crystals were grown via the slow solvent evaporation method .
Drug Substance Analysis
The compound has been used in the development of a novel, simple, sensitive, accurate, cost-effective, precise, and robust RP-HPLC-DAD method to quantify L-lysine hydrochloride in bulk drug substances .
Quorum Sensing Inhibitory Activity
L-Homoserine hydrochloride has been used in the synthesis of novel chalcone-based homoserine lactones, which have shown quorum sensing (QS) inhibitory activity against Pseudomonas aeruginosa in vitro . These compounds have the capacity for modulation of the LasR-dependent quorum sensing system of P. aeruginosa .
Cascade Synthesis
The compound has been used in a cascade synthesis catalyzed by lyophilized whole cells containing transaminase and aldolase activities . This synthesis resulted in a high concentration of L-homoserine .
Microbial Cell Design
L-Homoserine hydrochloride has been used in the design of microbial cells with an optimal ratio of expressed enzymes that act as biocatalysts in the cascade . This resulted in lower biocatalyst cost, no need for the addition of expensive coenzymes, and enhanced enzyme stability as compared with cell-free extracts .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R)-3-amino-4-hydroxybutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c5-3(2-6)1-4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGZYMNGKDOSJB-AENDTGMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CO)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855756 | |
Record name | (3R)-3-Amino-4-hydroxybutanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-4-hydroxybutanoic acid hydrochloride | |
CAS RN |
196950-52-4, 1245645-62-8 | |
Record name | 3-Amino-4-hydroxybutyric acid hydrochloride, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196950524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R)-3-Amino-4-hydroxybutanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINO-4-HYDROXYBUTYRIC ACID HYDROCHLORIDE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VYM1G0Y0X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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